3-Iodo-5-nitropyridin-2-amine
Overview
Description
3-Iodo-5-nitropyridin-2-amine is an organic compound with the molecular formula C₅H₄IN₃O₂ It is a derivative of pyridine, characterized by the presence of iodine and nitro groups at the 3 and 5 positions, respectively, and an amino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-nitropyridin-2-amine typically involves a multi-step process. One common method starts with 5-nitropyridin-2-amine as the precursor. The process involves the following steps :
Nitration: The nitration of pyridine derivatives is achieved using nitric acid and sulfuric acid, introducing the nitro group at the desired position.
Iodination: The introduction of the iodine atom is carried out using potassium iodate in the presence of concentrated sulfuric acid. The reaction mixture is heated to 200°C to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Nucleophiles: Amines and thiols are used for substitution reactions.
Solvents: Organic solvents like ethanol or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Reduction: The reduction of this compound yields 3-amino-5-iodopyridin-2-amine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used, such as 3-amino-5-(alkylthio)pyridin-2-amine.
Scientific Research Applications
3-Iodo-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-iodo-5-nitropyridine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-5-chloro-3-iodopyridine
Uniqueness
3-Iodo-5-nitropyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of iodine and nitro groups makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-iodo-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEADVZZIWYNCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469621 | |
Record name | 3-Iodo-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-56-4 | |
Record name | 3-Iodo-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25391-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-iodo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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